molecular formula C18H13BrN2O2 B287985 4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile

4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile

Cat. No. B287985
M. Wt: 369.2 g/mol
InChI Key: RZUSGRCNSZJZQB-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile involves the inhibition of certain enzymes and receptors. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory prostaglandins. It also inhibits the activity of certain kinases and receptors involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that the compound has various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit inflammation, and reduce microbial growth. It has also been found to have antioxidant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile in lab experiments include its potential as a drug candidate for various diseases, its ability to inhibit the activity of certain enzymes and receptors, and its diverse range of biochemical and physiological effects. However, its limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are many future directions for the study of 4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile. One potential direction is the development of more potent and selective inhibitors of COX-2 and other enzymes and receptors. Another direction is the study of its potential as a drug candidate for various diseases such as cancer, inflammation, and microbial infections. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its pharmacokinetics and pharmacodynamics in vivo.
In conclusion, 4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile is a chemical compound that has gained attention in scientific research for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a drug candidate for various diseases and to develop more potent and selective inhibitors of enzymes and receptors.

Synthesis Methods

The synthesis of 4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile involves several steps, including the reaction of 3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-triene-1-carbaldehyde with ethyl cyanoacetate, followed by the reaction with benzylamine and then the reaction with acetic anhydride. The final product is obtained by the reaction of the intermediate with benzonitrile.

Scientific Research Applications

The compound has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Studies have shown that it has anticancer, anti-inflammatory, and antimicrobial properties. It has also been found to inhibit the activity of certain enzymes and receptors, making it a potential drug candidate for various diseases.

properties

Product Name

4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile

Molecular Formula

C18H13BrN2O2

Molecular Weight

369.2 g/mol

IUPAC Name

4-[(E)-3-[3-bromo-6-(methylamino)-7-oxocyclohepta-1,3,5-trien-1-yl]-3-oxoprop-1-enyl]benzonitrile

InChI

InChI=1S/C18H13BrN2O2/c1-21-16-8-7-14(19)10-15(18(16)23)17(22)9-6-12-2-4-13(11-20)5-3-12/h2-10H,1H3,(H,21,23)/b9-6+

InChI Key

RZUSGRCNSZJZQB-RMKNXTFCSA-N

Isomeric SMILES

CNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C#N)Br

SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N)Br

Canonical SMILES

CNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C#N)Br

Origin of Product

United States

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